molecular formula C20H20N2O3 B7169561 N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7169561
M. Wt: 336.4 g/mol
InChI Key: RXNWESRKSUMXKC-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a cyclopropylcarbamoyl group and a carboxamide group adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19(21-14-8-9-14)13-4-3-5-15(12-13)22-20(24)17-10-11-25-18-7-2-1-6-16(17)18/h1-7,12,14,17H,8-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNWESRKSUMXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The cyclopropylcarbamoyl group can be introduced through a reaction with cyclopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylcarbamoyl group can enhance binding affinity to certain proteins, while the chromene core may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclopropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide
  • 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-[3-(cyclopropylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide is unique due to its specific combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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